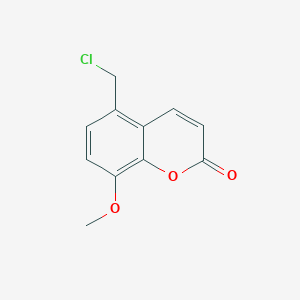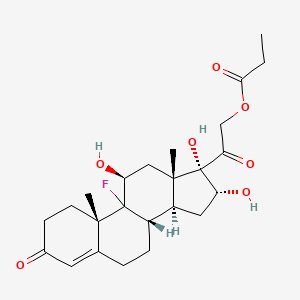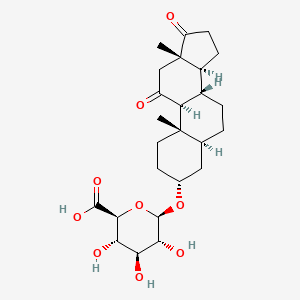
11-Ketoandrosterone Glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Ketoandrosterone Glucuronide is a metabolite of 11-Ketoandrosterone, an endogenous steroid and androgen. Androgens are sex hormones that stimulate or control the development and maintenance of male characteristics in vertebrates by binding to androgen receptors . 11-Ketoandrosterone belongs to a group of 11-oxyandrogens, which are potent and clinically relevant agonists of the androgen receptors .
Preparation Methods
The preparation of 11-Ketoandrosterone Glucuronide involves the glucuronidation of 11-Ketoandrosterone. This process can be achieved through chemical derivatization using hydroxylamine after liquid-liquid extraction to improve specificity and sensitivity . The method allows the quantitation of total 11-oxy C19 (free + sulfate and glucuronide conjugates) following enzymatic hydrolysis . Industrial production methods for glucuronides often involve enzymatic synthesis using recombinant UDP-glucuronosyltransferases (UGTs) .
Chemical Reactions Analysis
11-Ketoandrosterone Glucuronide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include hydroxylamine for derivatization and liquid-liquid extraction . The major products formed from these reactions are glucuronide conjugates, which are highly water-soluble and readily excreted .
Scientific Research Applications
11-Ketoandrosterone Glucuronide has several scientific research applications. It is used in the study of androgen metabolism and the androgen backdoor pathway, a metabolic pathway for androgen synthesis that bypasses testosterone as an intermediate product . This compound is also relevant in the diagnosis and prognosis of endocrine and metabolic disorders . Additionally, it is used in the development of diagnostic, prognostic, and theranostic tools for various medical conditions .
Mechanism of Action
The mechanism of action of 11-Ketoandrosterone Glucuronide involves its role as an androgen. It binds to androgen receptors, stimulating or controlling the development and maintenance of male characteristics . The molecular targets and pathways involved include the androgen receptor pathway and the androgen backdoor pathway .
Comparison with Similar Compounds
11-Ketoandrosterone Glucuronide is similar to other 11-oxyandrogens, such as 11-Ketotestosterone and 11-Ketodihydrotestosterone . These compounds are potent and clinically relevant agonists of the androgen receptors . this compound is unique in its specific role in the androgen backdoor pathway and its potential as a urinary marker for the production of 11-Ketotestosterone .
Properties
Molecular Formula |
C25H36O9 |
|---|---|
Molecular Weight |
480.5 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(3R,5S,8S,9S,10S,13S,14S)-10,13-dimethyl-11,17-dioxo-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C25H36O9/c1-24-8-7-12(33-23-20(30)18(28)19(29)21(34-23)22(31)32)9-11(24)3-4-13-14-5-6-16(27)25(14,2)10-15(26)17(13)24/h11-14,17-21,23,28-30H,3-10H2,1-2H3,(H,31,32)/t11-,12+,13-,14-,17+,18-,19-,20+,21-,23+,24-,25-/m0/s1 |
InChI Key |
QTXWOOLAHRQMGZ-QASSVKNGSA-N |
Isomeric SMILES |
C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CCC4=O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O |
Canonical SMILES |
CC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4=O)C)OC5C(C(C(C(O5)C(=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


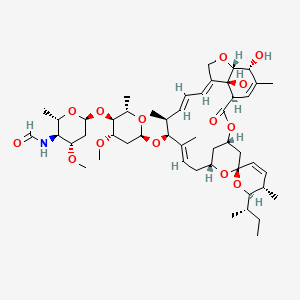
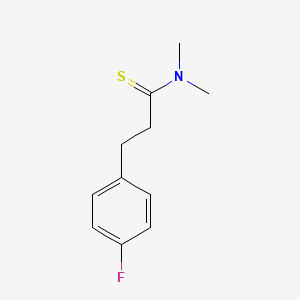
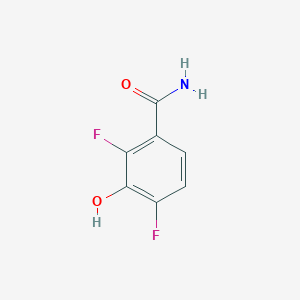
![(6R-cis)-3-[(Acetyloxy)methyl]-7-[[[(cyanomethyl)thio]acetyl]amino]-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Diphenylmethyl Ester](/img/structure/B13420776.png)
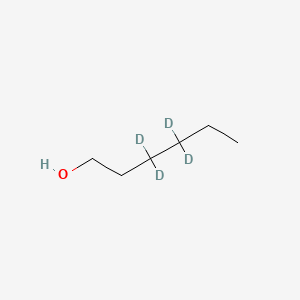
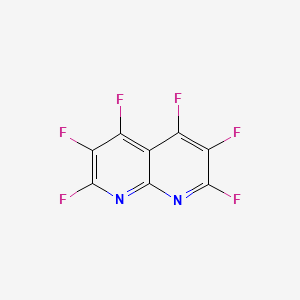
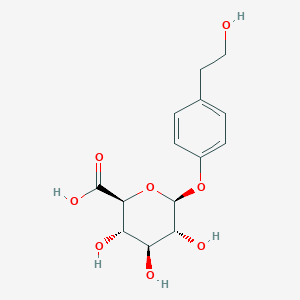
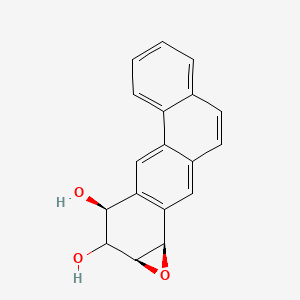
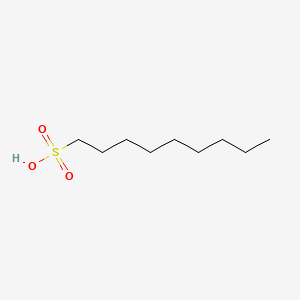
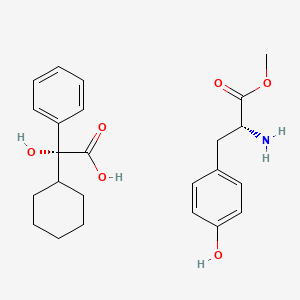
![1-[4-(4-Ethylcyclohexyl)cyclohexen-1-yl]-4-(trifluoromethoxy)benzene](/img/structure/B13420802.png)
